
Piperidin-1-yl(piperidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, 2-(Aminomethyl)piperidine has a refractive index of 1.4854 and a density of 0.9406 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Characterization
Piperidin-1-yl(piperidin-2-yl)methanone and its derivatives have been extensively studied for their synthesis and chemical properties. The synthesis of these compounds involves various chemical reactions, including amidation, Friedel-Crafts acylation, and hydration, providing reasonable overall yields. For example, the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride involved starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, resulting in a 62.4% yield (Zheng Rui, 2010). Structural and thermal analyses of these compounds reveal their stability under various conditions, demonstrating significant potential for further chemical and pharmacological applications.
Antimicrobial Activity
A notable application of this compound derivatives is their antimicrobial activity. New derivatives synthesized for this purpose have shown effectiveness against various bacterial and fungal strains. For instance, some compounds exhibited good antimicrobial activity, suggesting their potential as a basis for developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).
Anticancer and Antileukemic Activities
The anticancer and antileukemic potentials of this compound derivatives have been explored, revealing promising results. Specific compounds have demonstrated antiproliferative activity against human leukemia cells, highlighting the therapeutic potential of these compounds in cancer treatment. Notably, certain derivatives inhibited the growth of leukemia cells at low concentrations, indicating their potency and efficacy as anticancer agents (K. Vinaya, et al., 2011).
Extraction of Uranium(VI) and Thorium(IV)
In the field of nuclear chemistry, this compound derivatives have been applied in the extraction of uranium(VI) and thorium(IV) from nitric acid solutions. This application demonstrates the versatility and utility of these compounds beyond biological activities, contributing to advancements in nuclear waste management and recovery processes (Lu Wei-dong, 2002).
Insecticidal Properties
Investigations into the insecticidal properties of this compound derivatives have identified compounds with significant activity against pests such as the armyworm. This research indicates the potential of these compounds in developing new, effective insecticides, contributing to agricultural protection and pest management strategies (Chengrong Ding, et al., 2019).
Mechanism of Action
Target of Action
Piperidin-1-yl(piperidin-2-yl)methanone is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological activities . The interaction of these compounds with their targets can lead to a variety of changes, depending on the specific derivative and target involved.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities . These can affect various biochemical pathways and have downstream effects depending on the specific derivative and biological context.
Pharmacokinetics
The compound has a predicted density of 1047±006 g/cm3 . Its melting point is 254-255 °C, and its boiling point is 350.5±35.0 °C . These properties can impact the compound’s bioavailability.
Result of Action
Piperidine derivatives are known to have various pharmacological activities . The effects of these compounds can vary depending on the specific derivative and biological context.
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new piperidine derivatives and the study of their properties is a promising direction for future research .
Properties
IUPAC Name |
piperidin-1-yl(piperidin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h10,12H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABZQVAPYHYSCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)

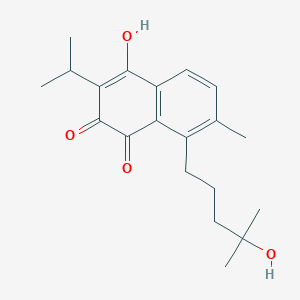
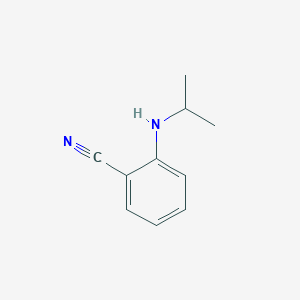

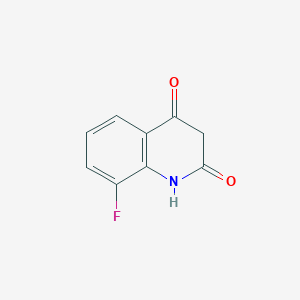
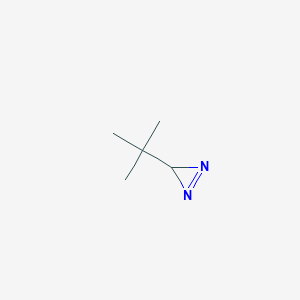
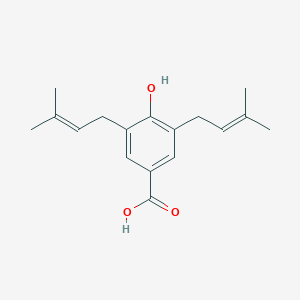
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
